6-AMINO-3-PHENYL-4-(PYRIDIN-3-YL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
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Overview
Description
Preparation Methods
The synthesis of 6-amino-3-phenyl-4-(pyridin-3-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One efficient method includes the use of trisodium citrate dihydrate as a catalyst. The reaction involves the Knoevenagel cyclocondensation of malononitrile, pyridine 4-carboxyaldehyde, and in situ generated 3-substituted-1H-pyrazol-5(4H)-ones in aqueous ethanol at room temperature . This eco-friendly synthesis yields the compound in high purity and good yield.
Chemical Reactions Analysis
6-Amino-3-phenyl-4-(pyridin-3-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its pharmacological properties, it is being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-amino-3-phenyl-4-(pyridin-3-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes responsible for microbial growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
6-Amino-3-phenyl-4-(pyridin-3-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its pyrano[2,3-c]pyrazole core, which imparts distinct biological activities. Similar compounds include:
Pyrano[2,3-c]pyrazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar applications.
Imidazole derivatives: These compounds are known for their therapeutic potential and are used in medicinal chemistry.
By comparing these compounds, researchers can identify the unique properties and potential advantages of this compound in various applications.
Properties
IUPAC Name |
6-amino-3-phenyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c19-9-13-14(12-7-4-8-21-10-12)15-16(11-5-2-1-3-6-11)22-23-18(15)24-17(13)20/h1-8,10,14H,20H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLMIRAYBVAULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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